molecular formula C9H8F3NO4S B1527349 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid CAS No. 1282950-73-5

2-Methyl-4-trifluoromethanesulfonamidobenzoic acid

Cat. No.: B1527349
CAS No.: 1282950-73-5
M. Wt: 283.23 g/mol
InChI Key: UXCVGAQJHVRLHH-UHFFFAOYSA-N
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Description

2-Methyl-4-trifluoromethanesulfonamidobenzoic acid is a specialized organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a methanesulfonamide group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its chemical properties and reactivity.

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the chemical reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Produces carboxylic acids and ketones.

  • Reduction: Results in the formation of alcohols and amines.

  • Substitution: Leads to the formation of various substituted benzene derivatives.

Scientific Research Applications

2-Methyl-4-trifluoromethanesulfonamidobenzoic acid is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable tool in various chemical processes.

Comparison with Similar Compounds

2-Methyl-4-trifluoromethanesulfonamidobenzoic acid is unique due to its specific functional groups and molecular structure. Similar compounds include:

  • 2-Methylbenzoic Acid: Lacks the trifluoromethyl and sulfonamide groups.

  • 4-Trifluoromethylbenzoic Acid: Does not have the methyl group at the 2-position.

  • 2-Methyl-4-sulfamoylbenzoic Acid: Contains a sulfamoyl group instead of a trifluoromethyl group.

These compounds differ in their chemical properties and reactivity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-methyl-4-(trifluoromethylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO4S/c1-5-4-6(2-3-7(5)8(14)15)13-18(16,17)9(10,11)12/h2-4,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCVGAQJHVRLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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